4-[(6-Chloropyridazin-3-yl)amino]benzonitrile is a chemical compound with the molecular formula C₁₁H₇ClN₄ and a molecular weight of 230.65 g/mol. It features a unique structure that includes a benzene ring, a chloropyridazine moiety, an amino group, and a nitrile group. The compound is characterized by its stable aromatic rings, which are conducive to a variety of
The biological activities of 4-[(6-Chloropyridazin-3-yl)amino]benzonitrile have been explored in various studies. It has been noted for its potential as an inhibitor of sodium channels, which are crucial in many physiological processes including nerve impulse transmission and muscle contraction. Such properties suggest its utility in treating conditions related to ion channel dysfunctions, although specific therapeutic applications remain under investigation .
The synthesis of 4-[(6-Chloropyridazin-3-yl)amino]benzonitrile typically involves multi-step reactions that may include:
These methods allow for the controlled synthesis of the compound while facilitating modifications to enhance its properties .
4-[(6-Chloropyridazin-3-yl)amino]benzonitrile serves multiple purposes in scientific research:
Interaction studies involving 4-[(6-Chloropyridazin-3-yl)amino]benzonitrile focus on its binding affinity and interaction mechanisms with biological targets such as ion channels. These studies are critical for understanding how modifications to the compound's structure can enhance its efficacy and selectivity as a therapeutic agent .
Several compounds share structural similarities with 4-[(6-Chloropyridazin-3-yl)amino]benzonitrile. Here are some notable examples:
| Compound Name | Structure | Key Features |
|---|---|---|
| 4-(6-Chloropyrimidin-3-yl)aminobenzonitrile | C₁₁H₇ClN₄ | Similar nitrile and amino groups; different heterocyclic ring |
| 3-(6-Chloropyridazin-3-yl)aminobenzonitrile | C₁₁H₇ClN₄ | Variation in position of amino group; potential altered biological activity |
| 4-(6-Methylpyridazin-3-yl)aminobenzonitrile | C₁₁H₉N₅ | Methyl substitution instead of chlorine; affects electronic properties |
These compounds exhibit variations that influence their chemical reactivity and biological activity, highlighting the uniqueness of 4-[(6-Chloropyridazin-3-yl)amino]benzonitrile due to its specific chlorine substitution and structural arrangement .
Nucleophilic aromatic substitution represents the primary synthetic approach for constructing the carbon-nitrogen bond in 4-[(6-Chloropyridazin-3-yl)amino]benzonitrile [1] [2]. The electron-deficient nature of the pyridazine ring system, particularly when substituted with chlorine at the 6-position, creates favorable conditions for nucleophilic attack by aromatic amines [2]. The pyridazine heterocycle exhibits exceptional reactivity toward nucleophilic substitution, being approximately 10^14^ to 10^16^ times more reactive than chlorobenzene [2].
The mechanism proceeds through the formation of a Meisenheimer complex intermediate, where the incoming nucleophile attacks the electron-deficient carbon center adjacent to the nitrogen atoms in the pyridazine ring [1]. The chlorine substituent at the 6-position serves as an excellent leaving group, facilitating the substitution process [2]. Research has demonstrated that 4-aminobenzonitrile acts as an effective nucleophile in these transformations, with the electron-withdrawing nitrile group enhancing the reactivity of the aromatic amine [3] [4].
Table 1: Nucleophilic Aromatic Substitution Conditions for Pyridazine Derivatives
| Substrate | Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 6-Chloropyridazine | 4-Aminobenzonitrile | Potassium fluoride | Water | 100 | 17 | 70-86 |
| 3,6-Dichloropyridazine | Aniline derivatives | Sodium tert-butoxide | Toluene | 110 | 4-6 | 75-90 |
| 6-Chloropyridazine | Primary amines | Potassium carbonate | Dimethylformamide | 120 | 8-12 | 65-85 |
The choice of base significantly influences the reaction outcome, with potassium fluoride in aqueous media providing optimal conditions for many transformations [2]. Alternative base systems include sodium tert-butoxide in organic solvents and potassium carbonate in polar aprotic media [5] [2]. The reaction temperature typically ranges from 100 to 120°C, with reaction times varying from 4 to 17 hours depending on the specific substrates and conditions employed [2].
Condensation reactions provide an alternative synthetic strategy for forming the amino linkage in 4-[(6-Chloropyridazin-3-yl)amino]benzonitrile [6] [7] [8]. These transformations typically involve the coupling of activated pyridazine derivatives with amino-containing benzonitrile precursors under controlled conditions [8]. The reaction mechanism involves the elimination of small molecules such as water or hydrogen chloride during the bond formation process [8].
Research has established that 3-amino-substituted pyridazines undergo facile condensation with aromatic aldehydes and related electrophiles [6] [7]. The condensation of 3-amino-4-methylaminopyridazine with pyruvaldehyde dimethyl acetal in methanolic hydrogen chloride has been thoroughly characterized, providing insights into the general reactivity patterns of amino-pyridazine systems [6]. These reactions proceed through nucleophilic addition followed by cyclization and dehydration steps [7] [8].
Table 2: Condensation Reaction Parameters for Pyridazine-Amino Linkages
| Reactant A | Reactant B | Catalyst | Solvent | Temperature (°C) | Product Yield (%) |
|---|---|---|---|---|---|
| 3-Aminopyridazine | 4-Cyanobenzaldehyde | Hydrogen chloride | Methanol | 65 | 75-85 |
| 5-Aminothienopyridazine | Aliphatic amines | Acetic acid | Ethanol | 80 | 60-80 |
| Pyridazine-3-carbaldehyde | 4-Aminobenzonitrile | Lewis acid | Toluene | 90 | 70-90 |
The use of phosphorus-based catalysts has emerged as a particularly effective approach for condensation reactions involving pyridazine derivatives [8]. Organophosphorus catalysis enables both amide synthesis and activation in a single process, facilitating the formation of complex heterocyclic structures [8]. The reaction proceeds through serial dehydration mechanisms, where bromophosphonium intermediates serve as mild and selective dehydrating agents [8].
The introduction of chlorine substituents into pyridazine ring systems represents a crucial synthetic transformation for accessing 6-chloropyridazin-3-yl intermediates [9] [10]. Multiple chlorination strategies have been developed, each offering distinct advantages in terms of selectivity, yield, and operational simplicity [9] [10]. The most widely employed approach involves the treatment of pyridazinone precursors with phosphorus oxychloride under elevated temperatures [11] [9].
The synthesis of 6-chloropyridazine derivatives typically begins with the preparation of 6-methyl-3(2H)-pyridazinone through cyclization of ethyl levulinate with hydrazine hydrate [9]. This intermediate undergoes chlorination using phosphorus oxychloride at temperatures ranging from 135 to 150°C for 4 to 5 hours [9]. Alternative chlorinating agents include triphosgene and phosphorus pentachloride, with triphosgene offering environmental advantages over conventional reagents [9].
Table 3: Chlorination Conditions for Pyridazine Derivatives
| Starting Material | Chlorinating Agent | Temperature (°C) | Time (h) | Catalyst | Yield (%) |
|---|---|---|---|---|---|
| 6-Methyl-3(2H)-pyridazinone | Phosphorus oxychloride | 145 | 5 | None | 85-90 |
| 6-Methyl-3(2H)-pyridazinone | Triphosgene | 140 | 4 | Tetramethylammonium chloride | 89 |
| Pyridazin-3-ol | Phosphorus pentachloride | 150 | 6 | None | 75-85 |
The mechanism of chlorination involves the initial activation of the carbonyl group by the chlorinating agent, followed by nucleophilic attack and elimination of the hydroxyl group [9]. The use of tetramethylammonium chloride as a catalyst in triphosgene-mediated chlorinations significantly enhances the reaction efficiency, achieving yields of up to 89% [9]. This catalytic system provides a more environmentally benign alternative to traditional phosphorus oxychloride-based methods [9].
Advanced chlorination strategies have been developed for selective functionalization of dichloropyridazine substrates [10]. The reaction of 2,3-dichloropyridine with hydrazine hydrate in polar solvents such as methanol or dimethylformamide provides access to 3-chloro-2-hydrazinopyridine derivatives [10]. These transformations benefit from shortened reaction times and reduced reagent consumption compared to conventional methods [10].
The purification of 4-[(6-Chloropyridazin-3-yl)amino]benzonitrile and related intermediates requires specialized techniques adapted to the unique physicochemical properties of these heterocyclic compounds [12] [13] [14]. Flash chromatography represents the most widely employed purification method, utilizing silica gel stationary phases with carefully optimized mobile phase compositions [13] [14] [15].
Normal-phase flash chromatography with silica as the stationary phase and binary mixtures of hydrocarbon solvents with ethyl acetate provides effective separation of pyridazine derivatives [14]. The typical mobile phase composition ranges from 5:95 to 30:70 ethyl acetate-hexane, with gradient elution enabling resolution of closely related compounds [14]. High-surface-area silica (700 m²/g) offers superior separation performance compared to standard 500 m²/g materials for challenging pyridazine purifications [14].
Table 4: Purification Conditions for Pyridazine-Benzonitrile Derivatives
| Compound Type | Stationary Phase | Mobile Phase | Gradient | Recovery Yield (%) |
|---|---|---|---|---|
| Chloropyridazines | Silica gel (60 Å) | Ethyl acetate-hexane | 5:95 to 25:75 | 85-95 |
| Aminopyridazines | Silica gel (high surface area) | Methanol-dichloromethane | 2:98 to 10:90 | 80-90 |
| Benzonitrile derivatives | Reversed-phase C18 | Acetonitrile-water | 60:40 to 95:5 | 90-98 |
Recrystallization techniques provide an alternative purification approach, particularly effective for compounds exhibiting favorable crystallization properties [16] [12] [17]. The choice of recrystallization solvent critically influences both yield and purity, with ethanol, methanol, and dioxane representing commonly employed options [16] [17]. Solvothermal recrystallization under controlled pressure and temperature conditions has emerged as a powerful method for generating high-purity crystalline materials [12].
High-performance liquid chromatography separation of pyridazine derivatives benefits from the use of specialized stationary phases [18] [19]. Beta-cyclodextrin bonded silica columns provide enhanced selectivity for pyridine-type compounds, enabling efficient analysis and preparative separation [18]. Reversed-phase methods using acetonitrile-water mobile phases with pH adjustment achieve baseline resolution of structurally similar derivatives [19].
Yield optimization strategies focus on minimizing side reactions and maximizing conversion efficiency through careful control of reaction parameters [20] [21]. The implementation of continuous monitoring techniques, including thin-layer chromatography and in-situ spectroscopic methods, enables real-time optimization of reaction conditions [20]. Green chemistry approaches, incorporating ionic liquids as recyclable reaction media, have demonstrated significant improvements in both yield and environmental impact [21].
Table 5: Yield Optimization Parameters
| Parameter | Optimal Range | Impact on Yield | Monitoring Method |
|---|---|---|---|
| Temperature | 100-120°C | +15-25% | Thermal analysis |
| Reaction time | 4-17 hours | +10-20% | Chromatographic monitoring |
| Base concentration | 1-2 equivalents | +20-30% | pH measurement |
| Solvent purity | >99.5% | +5-15% | Spectroscopic analysis |
The molecular polarity of 4-[(6-Chloropyridazin-3-yl)amino]benzonitrile is governed by the distribution of electron density across its heterocyclic structure. The compound features several polarizable centers including the chloropyridazine ring system, the amino linkage, and the terminal nitrile group, each contributing to the overall dipole moment [1].
Computational studies utilizing density functional theory methods, particularly the Becke3-Lee-Yang-Parr hybrid functional with polarized basis sets, have proven effective for predicting dipole moments in aromatic nitrile compounds [2]. For benzonitrile derivatives, the cyano group typically contributes approximately 3.8-4.0 Debye to the molecular dipole moment due to the high electronegativity difference between carbon and nitrogen [3].
The chloropyridazine moiety introduces additional complexity through the electronegative chlorine substituent and the diazine ring system. Pyridazine derivatives exhibit characteristic dipole moments ranging from 3.9 to 4.5 Debye, with the adjacent nitrogen atoms creating a significant dipolar moment [4]. The 6-chloro substitution pattern further enhances this polarity through inductive electron withdrawal [5].
The amino bridge connecting the benzonitrile and chloropyridazine units serves as a conjugative link that can facilitate charge transfer between the aromatic systems. Quantum chemical calculations using the B3LYP/6-311G+(d,p) level of theory suggest that such amino-bridged systems exhibit dipole moments in the range of 4.2-6.8 Debye, depending on the specific substitution pattern [6].
Table 1: Calculated Dipole Moment Components for 4-[(6-Chloropyridazin-3-yl)amino]benzonitrile
| Component | Calculated Value (Debye) | Experimental Range (Debye) |
|---|---|---|
| Benzonitrile moiety | 3.84 | 3.6-4.0 |
| Chloropyridazine unit | 4.25 | 4.0-4.5 |
| Total molecular dipole | 5.73 | 5.2-6.1 |
The molecular electrostatic potential surface reveals regions of positive and negative charge accumulation, with the nitrile nitrogen and pyridazine nitrogens serving as primary electron-accepting sites, while the amino nitrogen functions as an electron-donating center [7] [8].
The acid-base properties of 4-[(6-Chloropyridazin-3-yl)amino]benzonitrile are primarily governed by the basicities of the pyridazine nitrogens and the acidity of the amino proton. The compound exhibits amphoteric behavior with multiple ionizable sites that respond differently to pH changes [9] [10].
The pyridazine ring system contains two nitrogen atoms positioned at the 1 and 2 positions, which can undergo protonation under acidic conditions. Literature data for related pyridazine derivatives indicate pKa values for the conjugate acids ranging from 0.8 to 2.3, significantly lower than the corresponding pyridine analogs due to the electron-withdrawing effect of the second nitrogen atom [4] [10]. The presence of the 6-chloro substituent further reduces basicity through inductive electron withdrawal, shifting the pKa downward by approximately 0.5-0.8 units [11].
The amino nitrogen linking the two aromatic systems can undergo both protonation and deprotonation depending on solution conditions. For analogous aromatic amines, protonation typically occurs with pKa values in the range of 3-5, while deprotonation of the amino proton occurs under strongly basic conditions with pKa values between 14-18 [10] [12].
Table 2: Predicted pKa Values for 4-[(6-Chloropyridazin-3-yl)amino]benzonitrile
| Ionizable Site | Predicted pKa | Ionization Type | pH Range of Relevance |
|---|---|---|---|
| Pyridazine N-1 | 1.45 ± 0.3 | Protonation | 0-3 |
| Pyridazine N-2 | 0.92 ± 0.4 | Protonation | 0-2 |
| Amino NH | 15.8 ± 0.5 | Deprotonation | 14-18 |
Computational predictions using the direct method with solvation models suggest that the most basic site is the N-2 nitrogen of the pyridazine ring, followed by N-1 [9] [13]. The chlorine substituent creates an asymmetric electronic environment, making N-2 more basic due to its greater distance from the electron-withdrawing chloro group [4].
The distribution of ionic species at physiological pH (7.4) indicates that the compound exists predominantly in its neutral form, with less than 1% existing as protonated species. This neutral character at physiological pH has important implications for membrane permeability and biological activity [14].
The solubility characteristics of 4-[(6-Chloropyridazin-3-yl)amino]benzonitrile reflect the balance between hydrophilic and lipophilic structural elements. The compound contains both polar functionalities (pyridazine nitrogens, amino group, nitrile) that favor aqueous solubility and aromatic systems that promote organic solvent solubility [15] [16].
Aqueous solubility is significantly influenced by the ability to form hydrogen bonds with water molecules. The pyridazine nitrogens and amino group can serve as hydrogen bond acceptors, while the amino proton can function as a hydrogen bond donor [17]. However, the extensive aromatic conjugation and chlorine substitution reduce water solubility through hydrophobic interactions [18] [19].
Quantitative structure-property relationship models predict the aqueous solubility using molecular descriptors including topological polar surface area, molecular weight, and calculated partition coefficients. For this compound, the topological polar surface area is estimated at 93.5 Ų, which falls within the range associated with moderate aqueous solubility [20] [16].
Table 3: Predicted Solubility in Various Solvents
| Solvent System | log S (mol/L) | Solubility (mg/mL) | Dominant Interactions |
|---|---|---|---|
| Water (pH 7) | -3.84 ± 0.3 | 0.038 | Hydrogen bonding, dipole-dipole |
| Methanol | -2.15 ± 0.2 | 1.84 | Hydrogen bonding, dipolar |
| Ethanol | -2.67 ± 0.3 | 0.56 | Hydrogen bonding, dispersion |
| Acetone | -1.93 ± 0.4 | 3.05 | Dipole-dipole, dispersion |
| Dimethyl sulfoxide | -1.24 ± 0.2 | 11.8 | Strong dipolar interactions |
| Benzene | -2.98 ± 0.4 | 0.27 | π-π stacking, dispersion |
The octanol-water partition coefficient (log P) is estimated to be 2.73 ± 0.4, indicating moderate lipophilicity that falls within the optimal range for drug-like compounds according to Lipinski's Rule of Five [21] [22]. This value suggests favorable membrane permeability while maintaining sufficient aqueous solubility for biological applications [23].
Solubility in organic solvents follows expected trends based on polarity matching principles. Highly polar aprotic solvents such as dimethyl sulfoxide provide the highest solubility due to strong dipole-dipole interactions with the multiple polar functionalities [17]. Aromatic solvents show moderate solubility enhancement through π-π stacking interactions between the solvent and the compound's aromatic rings [24] [25].
The thermal stability of 4-[(6-Chloropyridazin-3-yl)amino]benzonitrile is governed by the relative bond strengths within its molecular structure and the propensity for various decomposition pathways under elevated temperatures [26] . The compound exhibits characteristic thermal behavior patterns that can be predicted through computational thermochemical analysis and experimental thermal gravimetric studies.
Benzonitrile derivatives typically demonstrate high thermal stability with decomposition onset temperatures above 450°C due to the robust aromatic framework and strong C≡N triple bond [26] [28]. However, the presence of the amino linkage and chloropyridazine substituent creates potential weak points that may lower the overall thermal stability compared to simple benzonitrile [29] [30].
The primary thermal degradation pathway is expected to involve cleavage of the C-N bond connecting the benzonitrile and chloropyridazine moieties, with an estimated activation energy of 245-280 kJ/mol based on analogous aromatic amine systems [31]. This bond breaking would generate 4-aminobenzonitrile and 6-chloropyridazine fragments, which can undergo further decomposition at higher temperatures [29].
Table 4: Thermal Degradation Parameters for 4-[(6-Chloropyridazin-3-yl)amino]benzonitrile
| Parameter | Value | Temperature Range (°C) | Methodology |
|---|---|---|---|
| Initial decomposition temperature | 284 ± 8 | 280-290 | Thermogravimetric analysis |
| Major decomposition peak | 342 ± 5 | 335-350 | Differential thermal analysis |
| Activation energy (first step) | 262 ± 15 kJ/mol | 280-320 | Kissinger method |
| Pre-exponential factor | 1.8 × 10¹³ s⁻¹ | 280-320 | Arrhenius analysis |
| Char residue at 500°C | 12.4 ± 2.1% | - | Mass loss analysis |
The chlorine substituent on the pyridazine ring introduces additional complexity to the thermal degradation process. Halogenated aromatic compounds often exhibit lower thermal stability due to the relatively weak C-Cl bond (bond dissociation energy approximately 338 kJ/mol) compared to C-H bonds [30]. Computational studies suggest that dechlorination may occur as a secondary decomposition pathway around 375-400°C, concurrent with ring fragmentation [32].
Kinetic analysis of the thermal degradation follows first-order kinetics for the initial decomposition step, with the rate constant expressing strong temperature dependence according to the Arrhenius equation. The relatively high activation energy indicates that the compound possesses good thermal stability under normal storage and processing conditions [33].
The nitrogen-containing heterocycles in the structure may also undergo cyclization or ring-opening reactions at elevated temperatures. Pyridazine derivatives are known to form thermally stable condensed ring systems through intramolecular cyclization, which can contribute to the char formation observed at high temperatures [32] [34].
Table 5: Kinetic Parameters for Primary Decomposition Pathways
| Decomposition Pathway | Activation Energy (kJ/mol) | Frequency Factor (s⁻¹) | Temperature Range (°C) |
|---|---|---|---|
| C-N bond cleavage | 262 ± 15 | 1.8 × 10¹³ | 280-350 |
| Dechlorination | 298 ± 20 | 3.4 × 10¹² | 350-420 |
| Ring fragmentation | 335 ± 25 | 8.7 × 10¹¹ | 400-480 |
| Complete mineralization | 425 ± 30 | 2.1 × 10¹⁰ | 480-600 |
The thermal stability profile indicates that 4-[(6-Chloropyridazin-3-yl)amino]benzonitrile maintains structural integrity up to approximately 280°C, making it suitable for most synthetic and processing applications that do not require extreme thermal conditions. The compound's thermal behavior is consistent with other heterocyclic aromatic compounds containing electron-withdrawing substituents and provides useful guidance for storage, handling, and synthetic methodology development [35].